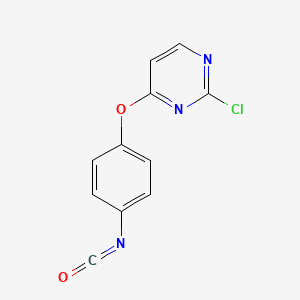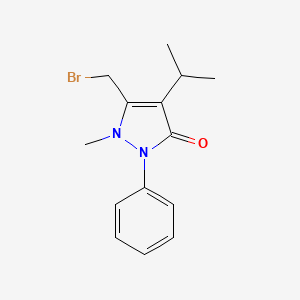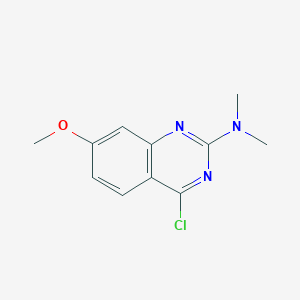
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinazoline core with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a dimethylamino group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and 7-methoxy-2-aminobenzamide.
Formation of Quinazoline Core: The initial step involves the cyclization of 4-chloro-2-nitroaniline with 7-methoxy-2-aminobenzamide under acidic conditions to form the quinazoline core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Dimethylation: The final step involves the dimethylation of the amino group using formaldehyde and formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the dimethylamino group can be reduced to a primary amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Conversion to hydroxylated quinazoline derivatives.
Reduction: Formation of primary amine derivatives.
科学的研究の応用
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Used in studying enzyme inhibition and receptor binding.
Chemical Biology: Employed in the development of fluorescent probes and imaging agents.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
類似化合物との比較
Similar Compounds
4-chloro-7-methoxyquinoline: Similar structure but lacks the dimethylamino group.
4-chloro-7-nitrobenzofurazan: Contains a nitro group instead of a methoxy group.
2-chloromethyl-4(3H)-quinazolinone: Lacks the methoxy and dimethylamino groups.
Uniqueness
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dimethylamino group enhances its solubility and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
特性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-15(2)11-13-9-6-7(16-3)4-5-8(9)10(12)14-11/h4-6H,1-3H3 |
InChIキー |
MOGNAXQDMUVGLA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
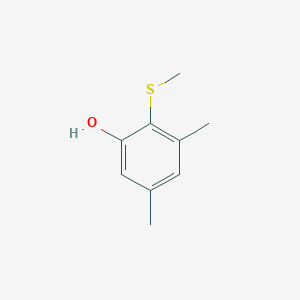

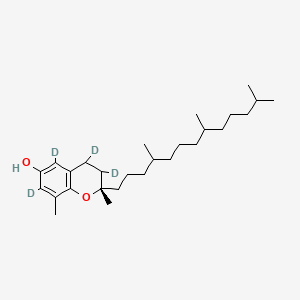
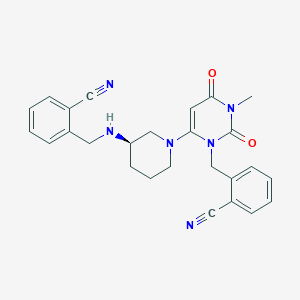
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

